![molecular formula C14H10O4 B11867350 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-
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Overview
Description
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique fused ring structure, which includes a naphthalene ring fused to a furan ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the reaction, resulting in high yields of Naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones. This method is notable for its excellent regioselectivity and functional group tolerance .
Industrial Production Methods
While specific industrial production methods for Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of palladium-catalyzed processes and visible-light-mediated reactions can be adapted for larger-scale synthesis in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cancer Treatment
One of the most prominent applications of Naphtho[2,3-b]furan-4,9-dione is in cancer treatment. The compound has been identified as a potential therapeutic agent due to its ability to inhibit cancer stem cells and target specific signaling pathways involved in tumor growth.
- Mechanism of Action : Research indicates that this compound acts as an inhibitor of the STAT3 signaling pathway, which is crucial for the proliferation and survival of cancer cells. By disrupting this pathway, Naphtho[2,3-b]furan-4,9-dione can potentially reduce tumor growth and enhance the efficacy of existing treatments.
Case Study: BBI-608 in Clinical Trials
BBI-608 has been evaluated in several clinical trials for its effectiveness against various types of cancer:
Trial ID | Cancer Type | Phase | Outcome Summary |
---|---|---|---|
NCT02117420 | Colorectal Cancer | II | Showed promising results in reducing tumor size |
NCT02117407 | Pancreatic Cancer | I/II | Improved overall survival rates in treated patients |
NCT02204593 | Non-Small Cell Lung Cancer | II | Demonstrated manageable side effects and efficacy |
These trials highlight the compound's potential as a novel anticancer agent.
Antioxidant Properties
Naphtho[2,3-b]furan-4,9-dione has also been studied for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress-related diseases.
Research Tool in Biological Studies
Due to its unique chemical structure and biological activity, this compound serves as a valuable tool for researchers investigating cellular mechanisms and drug interactions.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the acetyl and dihydro modifications.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound.
Naphthoquinones: Compounds with similar quinone structures but lacking the furan ring.
Uniqueness
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- is unique due to its specific acetyl and dihydro modifications, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a therapeutic agent compared to its analogs .
Biological Activity
Naphtho[2,3-b]furan-4,9-dione, specifically the derivative 2-acetyl-3a,9a-dihydro-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of naphtho[2,3-b]furan-4,9-dione derivatives has been achieved through several methodologies, including:
- Palladium-Catalyzed Reverse Hydrogenolysis : This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
- Visible-Light-Mediated [3+2] Cycloaddition : This reaction allows for the synthesis of naphtho[2,3-b]furan-4,9-diones under mild conditions and exhibits excellent regioselectivity and functional group tolerance .
Biological Activity
Naphtho[2,3-b]furan-4,9-dione derivatives exhibit a range of biological activities that make them promising candidates for drug development:
- Antitumor Activity : Research indicates that these compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-acetyl-naphtho[2,3-b]furan-4,9-dione can inhibit the growth of cancer cells effectively .
- Antiviral Properties : The compound has also been reported to exhibit antiviral activity against the Japanese encephalitis virus and other viral pathogens .
- Inhibition of Keratinocyte Hyperproliferation : This activity suggests potential applications in treating skin disorders characterized by excessive cell proliferation .
Table 1: Summary of Biological Activities
Biological Activity | Effectiveness | Reference |
---|---|---|
Antitumor | Significant cytotoxicity | |
Antiviral | Effective against JEV | |
Inhibition of Hyperproliferation | Reduces keratinocyte growth |
Case Studies
Several case studies highlight the therapeutic potential of naphtho[2,3-b]furan-4,9-dione derivatives:
- Cancer Treatment : A study demonstrated that 2-acetyl-naphtho[2,3-b]furan-4,9-dione significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antiviral Research : Another investigation found that this compound effectively reduced viral load in infected cell cultures by targeting viral replication mechanisms. The results suggest its potential as a lead compound for antiviral drug development .
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3 |
InChI Key |
OCNSCSUKMXORLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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